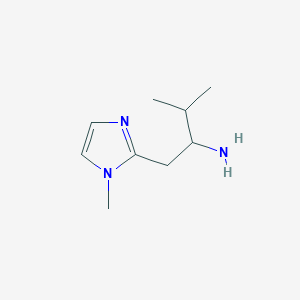
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The ethoxyethyl group or the triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated or alkylated derivatives.
科学的研究の応用
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用機序
The mechanism of action of 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-(2-Propoxyethyl)-1h-1,2,4-triazol-3-amine: Contains a propoxyethyl group, leading to different chemical and physical properties.
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine: Features a butoxyethyl group, which can affect its reactivity and applications.
Uniqueness
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine is unique due to its specific ethoxyethyl group, which imparts distinct solubility, reactivity, and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
1-(2-ethoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
InChIキー |
VRZAQBYNVFOMGS-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)




![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)
![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)




